molecular formula C17H12N4OS B11122864 N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

Cat. No.: B11122864
M. Wt: 320.4 g/mol
InChI Key: ZEZGGIFPYKTTPZ-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a thiophene ring at position 2 and a benzamide group at position 2. This structure combines aromatic heterocycles (thiophene and benzamide) with the fused imidazo-pyrimidine system, conferring unique electronic and steric properties. The compound has been synthesized via condensation reactions involving precursors such as 2-phenylimidazo[1,2-a]pyrimidin-3-amine and thiophene-2-carbaldehyde under mild conditions .

Its pharmacological relevance is highlighted in studies targeting γ-aminobutyric acid type A (GABAA) receptors, particularly δ-subunit-containing isoforms. For example, radiolabeled analogs like [11C]4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide have been developed as positron emission tomography (PET) ligands for brain imaging due to their high selectivity and blood-brain barrier penetration .

Properties

Molecular Formula

C17H12N4OS

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C17H12N4OS/c22-16(12-6-2-1-3-7-12)20-15-14(13-8-4-11-23-13)19-17-18-9-5-10-21(15)17/h1-11H,(H,20,22)

InChI Key

ZEZGGIFPYKTTPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure the formation of the desired imidazo[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moiety undergoes selective oxidation under controlled conditions:

ReagentConditionsProductKey Observations
Hydrogen peroxide (H₂O₂)Acidic aqueous mediumThiophene sulfoxide/sulfone derivativesSelective oxidation at sulfur atom without disrupting the imidazo[1,2-a]pyrimidine core.
Meta-chloroperbenzoic acid (mCPBA)Dichloromethane, 0°C → rtSulfoxide intermediateReaction monitored via TLC; product confirmed by mass spectrometry .

Reduction Reactions

The imidazo[1,2-a]pyrimidine ring is susceptible to reduction:

ReagentConditionsProductNotes
NaBH₄Ethanol, reflux (78°C), 4hDihydroimidazo[1,2-a]pyrimidinePartial saturation of the aromatic system; confirmed by ¹H NMR .
H₂/Pd-CTHF, 50 psi, 12hFully saturated imidazolidineRequires high pressure; low yield (~35%) due to competing side reactions.

Cross-Coupling Reactions

The thiophene and pyrimidine rings participate in metal-catalyzed coupling:

Reaction TypeReagents/ConditionsProductYield
Suzuki couplingThiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12hBiaryl-functionalized derivative68%
Stille coupling2-(Tributylstannyl)thiophene, CuI, DMF, 100°CExtended π-conjugated systems52%

Nucleophilic Substitution

The benzamide group facilitates substitution at the imidazo[1,2-a]pyrimidine C-3 position:

NucleophileConditionsProductCharacterization Data
NH₃ (g)EtOH, 60°C, 6h3-Aminoimidazo[1,2-a]pyrimidineFT-IR: 3350 cm⁻¹ (N–H stretch) .
PiperidineDCM, rt, 24hPiperidine-substituted analog¹³C NMR: δ 46.8 (N–CH₂) .

Condensation Reactions

The amine group in related analogs reacts with aldehydes:

AldehydeConditionsProductSpectral Confirmation
Thiophene-2-carbaldehydeEtOH, rt, 24hSchiff base derivative¹H NMR: δ 8.88 (s, CH=N) .

Mechanistic Insights

  • Oxidation : The thiophene sulfur atom undergoes electrophilic attack by peroxides, forming sulfoxides via a two-electron transfer mechanism.

  • Reduction : NaBH₄ selectively reduces the imidazo[1,2-a]pyrimidine’s C=N bond through hydride transfer .

  • Cross-Coupling : Palladium catalysts mediate oxidative addition with boronic acids, followed by transmetalation and reductive elimination.

Reaction Optimization Data

Comparative analysis of synthetic routes for key derivatives:

ParameterSuzuki CouplingStille CouplingCondensation
Temperature (°C)8010025
SolventDMEDMFEthanol
CatalystPd(PPh₃)₄CuINone
Yield (%)685285

This compound’s reactivity is heavily influenced by steric and electronic factors arising from its fused heterocycles. Future studies could explore photochemical reactions or asymmetric catalysis to expand its synthetic utility.

Scientific Research Applications

Biological Activities

Research has indicated that N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide exhibits various biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation. For instance, it has been evaluated for its efficacy against different cancer cell lines, demonstrating significant antiproliferative effects .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating their activity. This is crucial for therapeutic applications where enzyme regulation is necessary .

Case Studies and Research Findings

Several studies have focused on the synthesis and characterization of this compound and its derivatives:

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic applications .
  • Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity, indicating the compound's scalability for further research and potential clinical applications .

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Modifications Pharmacological Activity Key Findings References
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide Imidazo[1,2-a]pyrimidine core, thiophene at C2, benzamide at C3 Selective δ-GABAA receptor ligand High brain penetration; used in PET imaging of α4/6βδ-GABAA receptors
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide Pyridine replaces pyrimidine in core δ-GABAA receptor ligand Reduced δ-selectivity compared to pyrimidine analog; moderate brain uptake
N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide Methyl substitution at C7 of pyridine core Unknown receptor activity Improved metabolic stability due to methyl group; no δ-GABAA data
4-Chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide Chloro substituent on benzamide Potential kinase inhibitor Enhanced binding affinity in kinase assays; no δ-GABAA activity
4-Fluoro-N-{2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}benzamide Fluorinated benzamide and trifluoromethylphenyl Screening compound for drug discovery High lipophilicity; explored in oncology and CNS targets

Bioavailability and Brain Penetration

  • The pyrimidine core in this compound enhances δ-GABAA receptor selectivity and brain penetration compared to pyridine-based analogs (e.g., imidazo[1,2-a]pyridine derivatives), which show reduced potency due to weaker hydrogen-bonding interactions .
  • Methyl or halogen substitutions (e.g., 7-methyl or 4-chloro) improve metabolic stability but may reduce receptor affinity depending on steric effects .

Electronic and Quantum Chemical Properties

Density functional theory (DFT) studies on imidazo[1,2-a]pyrimidine derivatives reveal that the thiophene ring contributes to electron delocalization, stabilizing the molecule’s planar conformation. Substituents like methoxy or chloro on the benzamide group alter charge distribution, affecting receptor binding .

Biological Activity

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential based on various studies.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 2-aminopyridines with thiophene derivatives. Characterization methods such as 1H^{1}H NMR, 13C^{13}C NMR, mass spectrometry, and FT-IR spectroscopy are used to confirm the structure and purity of the compound. The molecular formula is C16H14N4SC_{16}H_{14}N_{4}S, with a molecular weight of 302.37 g/mol.

2. Biological Activity Overview

This compound exhibits a range of biological activities:

Activity Mechanism/Target Reference
Antifungal Inhibits fungal cell wall synthesis
Antibacterial Disrupts bacterial membrane integrity
Antimalarial Interferes with parasite metabolism
Anticancer Induces apoptosis in cancer cells
Antiviral Inhibits viral replication
Antidepressant Modulates neurotransmitter levels

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes critical in metabolic pathways.
  • Receptor Interaction: It binds to specific receptors, modulating their activity and influencing cellular signaling pathways.

For instance, its interaction with the neutral sphingomyelinase (nSMase) pathway has been highlighted as a potential target for neurodegenerative diseases .

4.1 Anticancer Activity

In a study assessing its anticancer properties, this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound induced apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.

4.2 Antimicrobial Efficacy

Research has shown that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative treatment option in combating antibiotic-resistant strains .

5. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure. Studies suggest that substituents on the benzamide moiety can enhance or diminish its activity. For example:

Substituent Effect on Activity
Electron-withdrawing groups (e.g., -NO₂) Increased potency against bacterial strains
Hydrophobic groups (e.g., alkyl chains) Enhanced membrane penetration and bioavailability

6. Conclusion

This compound is a promising compound with multifaceted biological activities ranging from antimicrobial to anticancer effects. Its unique structural features allow for diverse interactions with biological targets, making it a valuable candidate for further research and development in pharmacology.

Continued investigation into its mechanisms of action and optimization through SAR studies will likely reveal additional therapeutic applications and lead to the development of new drug candidates targeting various diseases.

Q & A

Q. What synthetic strategies are commonly employed for synthesizing N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide and its analogs?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminopyrimidine derivatives with α-bromo ketones, followed by Suzuki-Miyaura cross-coupling to introduce the thiophene moiety. For example, L’Estrade et al. (2019) used Pd-catalyzed coupling to attach thiophen-2-yl groups to imidazo[1,2-a]pyrimidine scaffolds . Structural validation is performed via 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity .

Q. How is the compound structurally characterized to confirm regiochemistry and purity?

  • Methodological Answer : 1H^1H NMR is critical for distinguishing imidazo[1,2-a]pyrimidine isomers based on proton splitting patterns (e.g., downfield shifts for C3-H protons). X-ray crystallography (e.g., Dylong et al., 2016) resolves ambiguities in substituent positioning, while HPLC with UV detection ensures purity (>95%) .

Q. What in vitro assays are used to screen for δ-GABAA receptor selectivity?

  • Methodological Answer : Radioligand binding assays with 3H^{3}H-muscimol or 11C^{11}C-labeled analogs (e.g., [$ ^{11}C $$ DS2) are performed on recombinant GABAA receptors (α4β3δ subunits) to measure binding affinity (Ki). Electrophysiological studies in Xenopus oocytes or HEK293 cells quantify potentiation of GABA-induced currents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported δ-GABAA receptor selectivity across studies?

  • Methodological Answer : Variability may arise from differences in receptor subunit composition (e.g., α4 vs. α6 subunits) or assay conditions (e.g., lipid membrane composition). Jensen et al. (2013) recommend comparative studies using native rodent receptors and human recombinant isoforms under standardized Cl<sup>-</sup> flux conditions . Radiolabeled analogs (e.g., [$ ^{11}C $$ 4-methoxy-DS2) enable quantitative PET imaging to validate brain penetration and target engagement in vivo .

Q. What strategies optimize pharmacokinetics for CNS penetration while maintaining δ-GABAA activity?

  • Methodological Answer : Modifications to improve blood-brain barrier (BBB) penetration include:
  • Introducing methoxy groups (e.g., 4-methoxy substitution) to reduce P-glycoprotein efflux .
  • Adjusting LogP/LogD values (optimal range: 2–3) via substituent tuning, as seen in DS2 derivatives with Cl or F groups .
  • In vivo microdialysis in rodents quantifies unbound brain-to-plasma ratios (Kp,uu) .

Q. How are structure-activity relationships (SARs) systematically explored for imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : Key SAR findings include:
  • Thiophene vs. Furan : Thiophen-2-yl enhances δ-subunit affinity (IC50 = 0.8 µM) compared to furan (IC50 = 3.2 µM) due to sulfur’s electronegativity .
  • Benzamide Substitutions : 4-Chloro or 4-fluoro benzamide groups improve selectivity over γ2-containing GABAA receptors (>100-fold) .
    Computational docking (e.g., AutoDock Vina) identifies critical interactions with δ-subunit residues (e.g., Phe71) .

Q. What in vivo models assess therapeutic potential for neuropsychiatric disorders?

  • Methodological Answer :
  • Anxiety/Depression : Elevated plus maze or forced swim tests in δ-GABAA knockout mice.
  • Epilepsy : PTZ-induced seizure models with EEG monitoring .
  • Neuroimaging : PET/MRI with [$ ^{11}C $$
    DS2 in non-human primates quantifies receptor occupancy .

Data Contradiction Analysis

Q. Why do some studies report weak δ-GABAA potentiation despite high binding affinity?

  • Methodological Answer : Discrepancies arise from functional assay conditions. For example, DS2 shows strong binding (Ki = 0.2 µM) but weak potentiation in low-Cl<sup>-</sup> buffers. Adjusting intracellular Cl<sup>-</sup> concentrations to physiological levels (∼30 mM) restores efficacy .

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